6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol
Description
Structural Framework and Nomenclature Conventions for 6,8-Dioxabicyclo[3.2.1]octane Systems
The foundation of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol is the 6,8-dioxabicyclo[3.2.1]octane skeleton. This name systematically describes its intricate, fused-ring structure according to IUPAC conventions.
Bicyclo : This prefix indicates the presence of two rings that share two common atoms, known as bridgehead atoms.
[3.2.1] : These numbers within the brackets denote the lengths of the bridges connecting the two bridgehead atoms. There are three bridges composed of three, two, and one carbon atom(s), respectively.
Octane : This signifies a total of eight atoms (carbon and heteroatoms) forming the bicyclic framework.
6,8-Dioxa : This indicates that two carbon atoms in the bicyclic system have been replaced by oxygen atoms at positions 6 and 8. The numbering of the bicyclic system begins at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and finally, numbers the shortest bridge.
The specific compound, this compound, includes further descriptors:
-2-en : A double bond exists between carbons 2 and 3.
-4-ol : A hydroxyl (-OH) group is attached to carbon 4.
This core structure is the basis for numerous natural products and synthetic intermediates.
| Compound Name | Molecular Formula | Significance |
|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octane | C₆H₁₀O₂ | The parent bicyclic ether skeleton. nih.gov |
| (-)-Frontalin | C₈H₁₄O₂ | An aggregation pheromone of the southern pine beetle. nist.govepa.gov |
| exo-Brevicomin | C₉H₁₆O₂ | A pheromone component for several bark beetle species. nist.gov |
| Levoglucosan | C₆H₁₀O₅ | An anhydro sugar formed from the pyrolysis of carbohydrates like starch and cellulose. nih.gov |
Contextual Significance in Organic Synthesis and Biomass Valorization
The significance of this compound stems largely from its origin and its utility as a chiral building block. It is readily synthesized from Levoglucosenone (B1675106), a versatile platform chemical. qub.ac.uk
Levoglucosenone itself is produced through the acid-catalyzed pyrolysis of cellulose, the most abundant biopolymer on Earth. nih.govmdpi.com This production pathway positions Levoglucosenone and its derivatives as key players in the field of biomass valorization—the process of converting renewable biomass feedstocks into valuable chemicals and materials. researchgate.net The transition from abundant, non-food lignocellulosic biomass to highly functionalized chiral molecules like Levoglucosenone represents a cornerstone of sustainable chemistry. mdpi.comacs.org
The reduction of the carbonyl group in Levoglucosenone yields this compound. qub.ac.uk This conversion retains the inherent chirality of the starting material, making the resulting alcohol a valuable chiral synthon. In organic synthesis, a chiral synthon is a molecule that can be incorporated into a larger structure, transferring its specific stereochemistry to the final product. This is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. Researchers have utilized this compound and its parent ketone as starting materials for synthesizing precursors to antiviral drugs and other complex molecular targets. beilstein-journals.orgpublish.csiro.au
Overview of Research Trajectories for this compound
Research involving this compound and related compounds is dynamic and multifaceted, focusing on leveraging its unique structure for various synthetic applications.
One major research avenue is its use in asymmetric synthesis . The chiral nature of the molecule allows it to act as a chiral auxiliary or inducer. butlerov.comresearchgate.net For instance, studies have shown its effectiveness in the enantioselective reduction of ketones, where it helps to create a chiral environment that favors the formation of one enantiomer of the product alcohol over the other. butlerov.comresearchgate.netgrafiati.com
Another significant area of investigation involves the chemical transformation of its bicyclic framework. The strained and highly functionalized nature of the 6,8-dioxabicyclo[3.2.1]octane system makes it susceptible to a variety of reactions that can modify its core structure. Researchers have explored skeletal rearrangements of the corresponding saturated 4-ols, where treatment with reagents like thionyl chloride can induce an oxygen migration, leading to a completely different bicyclic system. nih.govresearchgate.netnih.gov Such rearrangements open pathways to novel chiral scaffolds that would be difficult to synthesize by other means.
Furthermore, the double bond and hydroxyl group of this compound serve as handles for a wide range of chemical modifications, including epoxidations, cycloadditions, and conjugate additions, to create a diverse library of complex chiral molecules. qub.ac.ukthegoodscentscompany.com These derivatives are being investigated for applications ranging from building blocks for pharmaceuticals to the development of novel materials and catalysts. beilstein-journals.org
| Research Area | Description | Example Application |
|---|---|---|
| Asymmetric Synthesis | Use as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. | Enantioselective reduction of prochiral ketones. butlerov.comresearchgate.net |
| Skeletal Rearrangements | Transformation of the bicyclic core into novel ring systems. | SOCl₂-mediated rearrangement of the corresponding saturated alcohol to a 3,8-dioxabicyclo[3.2.1]octane system. nih.govnih.gov |
| Functional Group Manipulation | Chemical modification of the alkene and alcohol moieties to build molecular complexity. | Synthesis of precursors for biologically active molecules and chiral phosphine (B1218219) ligands. publish.csiro.auqub.ac.uk |
| Platform Chemical Development | Use as a versatile starting material derived from renewable biomass. | Development of green solvents and precursors for polymers. nih.govbeilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADRPJZOJHCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C(O1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 Ol and Its Analogs
Strategic Approaches from Biomass-Derived Precursors
The utilization of renewable resources is a cornerstone of modern green chemistry. Biomass, with its inherent chirality and oxygenation, presents a valuable and sustainable source of starting materials for complex chemical synthesis. acs.org
Levoglucosenone (B1675106) as a Chiral Precursor in 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol Synthesis
Levoglucosenone (LGO), a chiral α,β-unsaturated ketone, is readily produced from the pyrolysis of cellulose-containing materials. acs.orgresearchgate.net Its rigid 1,6-anhydro bridge locks the pyranose ring into a specific conformation, which provides excellent stereochemical control in subsequent reactions. acs.orgresearchgate.net This feature makes levoglucosenone an attractive chiral building block for the synthesis of a variety of enantiomerically pure compounds. researchgate.netnih.gov
The synthesis of this compound often proceeds via an intermediate, 6,8-dioxabicyclo[3.2.1]octan-4-one, also known as Cyrene. acs.orgpublish.csiro.au Levoglucosenone can be converted to Cyrene, which then serves as a direct precursor. The inherent chirality of levoglucosenone, specifically at the C1 and C5 positions, is transferred throughout the synthetic sequence, offering a distinct advantage over achiral biomass derivatives that require asymmetric strategies to induce chirality. nih.gov The reactive functional groups in levoglucosenone, including the α,β-unsaturated ketone and a masked aldehyde, allow for a diverse range of chemical transformations. acs.org
| Compound Name | Role in Synthesis | Key Structural Feature |
|---|---|---|
| Levoglucosenone | Chiral Starting Material | Bicyclic α,β-unsaturated ketone |
| Cyrene (6,8-Dioxabicyclo[3.2.1]octan-4-one) | Intermediate Precursor | Saturated bicyclic ketone |
| This compound | Target Compound | Unsaturated bicyclic alcohol |
Reductive Pathways to this compound
Reductive transformations are pivotal in the synthesis of this compound from levoglucosenone-derived precursors. The hydrogenation of levoglucosenone leads to its saturated derivative, dihydrolevoglucosenone, commercially known as Cyrene®. acs.org
The target molecule, (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol, is synthesized through the reduction of the corresponding ketone precursor. butlerov.comresearchgate.net This enantioselective reduction is a critical step for establishing the desired stereochemistry at the C4 position. Hydride reagents, such as sodium borohydride (B1222165) (NaBH4), are commonly employed for this transformation. butlerov.combeilstein-journals.org The stereochemical outcome of the reduction is influenced by the rigid bicyclic structure of the substrate, which directs the approach of the hydride reagent. acs.org
Recent advancements have focused on more sustainable methods, such as enzymatic reductions. For instance, alkene reductases have been successfully used to convert levoglucosenone into Cyrene®, avoiding the use of metal catalysts and dihydrogen. rsc.org This biocatalytic approach offers a greener alternative for producing key intermediates. rsc.org The reduction of the ketone precursor to the final alcohol product has been shown to be effective, with (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol being identified as a particularly effective chiral ligand in other enantioselective reductions. butlerov.comresearchgate.net
De Novo Chemical Synthesis Routes to the 6,8-Dioxabicyclo[3.2.1]octane Core
While biomass provides a valuable chiral pool, de novo chemical syntheses offer flexibility in accessing a wider range of analogs. These methods construct the bicyclic scaffold from simpler, often acyclic, starting materials.
Multi-Component and Cascade Reactions for Bicyclic Scaffold Construction
Multi-component reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis, enabling the rapid assembly of complex molecular architectures from simple precursors in a single operation. thieme-connect.comnih.gov A notable example is a three-component reaction that combines a hetero-Diels-Alder reaction with an allylboration sequence to construct the 6,8-dioxabicyclo[3.2.1]octane ring system. thieme-connect.com
Cascade reactions, involving a series of intramolecular transformations, have also been employed. One such strategy involves a desilylation/deacetalization/selective intramolecular spiroketalization cascade to generate the critical 6,8-dioxabicyclo[3.2.1]octane scaffold. nih.gov These approaches are highly efficient as they minimize purification steps and reduce waste.
Cycloaddition and Annulation Strategies
Cycloaddition reactions, particularly the [4+3] Diels-Alder reaction, are effective for constructing the seven-membered ring system inherent to the 6,8-dioxabicyclo[3.2.1]octane core. Levoglucosenone and its derivatives can serve as dienophiles in these reactions. researchgate.net For example, the reaction of a dienophile derived from levoglucosenone with isoprene (B109036) can form the bicyclic system, setting key stereocenters in the process. researchgate.net
Annulation strategies, which involve the formation of a new ring onto a pre-existing one, also provide a route to this bicyclic framework. These methods offer control over the substitution pattern of the final product.
| Strategy | Description | Key Advantages | Example Reaction Type |
|---|---|---|---|
| Multi-Component/Cascade Reactions | Multiple bond-forming events in a single pot. | High efficiency, step economy. | Hetero-Diels-Alder-allylboration |
| Cycloaddition/Annulation | Formation of the bicyclic ring system through concerted or stepwise ring closure. | Stereochemical control. | [4+3] Diels-Alder |
| Metal-Catalyzed Cycloisomerization | Rearrangement of an acyclic precursor into a cyclic product catalyzed by a metal. | Access to diverse structures. | Gold-catalyzed cyclization of alkynyl diols |
Metal-Catalyzed Cycloisomerization Approaches
Metal-catalyzed cycloisomerization reactions have emerged as a powerful method for the synthesis of various heterocyclic compounds, including the 6,8-dioxabicyclo[3.2.1]octane core. ijcce.ac.ir Gold catalysts, in particular, have shown significant utility in these transformations. ijcce.ac.ir
For instance, the gold-catalyzed cycloisomerization of substrates containing both an alkyne and a diol functionality can lead to the formation of the bicyclic ketal structure. beilstein-journals.org The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the hydroxyl groups to form the two rings of the bicyclic system. This approach allows for the construction of the 6,8-dioxabicyclo[3.2.1]octane framework from relatively simple acyclic precursors. beilstein-journals.org
Stereocontrol and Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of complex biologically active molecules, and the construction of the 6,8-dioxabicyclo[3.2.1]octane framework is no exception. The specific spatial arrangement of substituents on this bicyclic core dictates its chemical and biological properties. Consequently, significant research has been directed towards the development of advanced synthetic methodologies that allow for the enantioselective and diastereoselective synthesis of this compound and its analogs. These strategies primarily rely on the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic approaches to establish the desired stereocenters with high fidelity.
Chiral Auxiliary-Mediated Stereoselection
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having fulfilled its role in inducing asymmetry. This strategy has been effectively applied to the synthesis of precursors for the 6,8-dioxabicyclo[3.2.1]octane system.
One notable approach involves the use of Oppolzer's chiral sultam in asymmetric nitrile oxide cycloadditions to prepare key intermediates. This methodology has been successfully employed in the total synthesis of analogs such as (-)-(1S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane. acs.org The rigid structure of the sultam auxiliary provides a highly predictable steric environment, effectively shielding one face of the reactive intermediate and leading to high levels of diastereoselectivity.
Derivatives of naturally abundant chiral molecules like camphanic acid and tartaric acid have also been utilized as effective chiral auxiliaries. chimia.ch These auxiliaries can be appended to acyclic precursors, guiding stereoselective transformations such as Diels-Alder reactions or aldol (B89426) additions, which forge the carbon skeleton that is later cyclized to form the bicyclic ether system. The auxiliary is typically recovered for reuse after cleavage.
More recently, chiral auxiliaries derived directly from the 6,8-dioxabicyclo[3.2.1]octane skeleton itself have been developed. Compounds derived from (−)-Levoglucosenone and 6,8-dioxabicyclo[3.2.1]octan-4-one (Cyrene) have been shown to be effective in controlling the stereochemical outcome of Diels-Alder reactions. google.com The inherent chirality and conformational rigidity of the bicyclic scaffold are transferred to the transition state of the reaction, resulting in excellent diastereoselectivity. The steric bulk of substituents on the auxiliary can be modified to fine-tune the selectivity of the cycloaddition. google.com
Table 1: Examples of Chiral Auxiliary-Mediated Syntheses for 6,8-Dioxabicyclo[3.2.1]octane Analogs
| Chiral Auxiliary | Reaction Type | Target/Intermediate | Key Findings |
| Oppolzer's Sultam | Nitrile Oxide Cycloaddition | (-)-(1S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane | High diastereoselectivity achieved due to the steric shielding provided by the auxiliary. acs.org |
| Camphanic Acid Derivatives | Diels-Alder Reaction | 'Naked Sugar' Precursors | Efficient diastereoselective synthesis of 7-oxanorbornene derivatives, which are versatile precursors. chimia.ch |
| Levoglucosenone-derived Auxiliaries | Diels-Alder Reaction | Substituted Cyclohexenes | Excellent diastereoselectivity influenced by the steric nature of substituents on the auxiliary. google.com |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Various catalytic strategies have been explored for the construction of the 6,8-dioxabicyclo[3.2.1]octane core.
An efficient three-component cycloaddition-allylboration sequence has been developed for the enantioselective synthesis of derivatives like (+)-iso-exo-Brevicomin. thieme-connect.com This method utilizes a chiral catalyst to control the stereochemistry of the key bond-forming steps, leading to the bicyclic product with high enantiomeric excess. Another powerful strategy involves the sequential Achmatowicz rearrangement and bicycloketalization to build the 6,8-dioxabicyclo[3.2.1]octane core, as demonstrated in the asymmetric total synthesis of (+)-Attenol B. acs.org The Achmatowicz rearrangement, often promoted by a chiral complex, transforms a furan (B31954) derivative into a dihydropyranone, a key intermediate that undergoes subsequent acid-catalyzed cyclization to furnish the target bicyclic ketal.
Furthermore, stereoselective carbonyl ylide formation followed by a cycloaddition reaction represents another catalytic route. While applied to the synthesis of the related 2,8-dioxabicyclo[3.2.1]octane core of squalestatins, the principles of using a catalyst to control the facial selectivity of the cycloaddition are broadly applicable. beilstein-journals.org The choice of metal catalyst and chiral ligand is crucial for achieving high levels of stereocontrol in these transformations.
Table 2: Asymmetric Catalytic Methods for 6,8-Dioxabicyclo[3.2.1]octane Synthesis
| Catalytic Method | Key Reaction Step(s) | Target Analog | Catalyst System |
| Three-Component Reaction | Cycloaddition-Allylboration | (+)-iso-exo-Brevicomin | Chiral Boron Catalyst |
| Achmatowicz Rearrangement | Oxidative Ring Expansion / Bicycloketalization | (+)-Attenol B | Not specified, but typically involves chiral oxidizing agents or Lewis acids. acs.org |
| Carbonyl Ylide Cycloaddition | Carbonyl Ylide Formation / [3+2] Cycloaddition | Squalestatin Core (2,8-isomer) | Rhodium or Copper catalysts with chiral ligands. beilstein-journals.org |
Chemoenzymatic Synthetic Routes to Enantioenriched Intermediates
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. This approach is particularly valuable for generating enantiomerically pure starting materials and intermediates that can be converted into the desired 6,8-dioxabicyclo[3.2.1]octane structures.
A prominent example is the use of epoxide hydrolases for the enantioconvergent hydrolysis of racemic trisubstituted epoxides. thieme-connect.com In this process, both enantiomers of the starting epoxide are converted into a single enantiomer of the corresponding diol. This method was successfully applied in the asymmetric total synthesis of (S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a volatile component of beer aroma. thieme-connect.com The resulting enantioenriched diol is a versatile precursor for cyclization to the target bicyclic ether. Biocatalysts from organisms like Rhodococcus have proven effective for this type of transformation. mdpi.com
Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is another widely used chemoenzymatic strategy. For instance, baker's yeast has been used to perform kinetic resolutions in the synthesis of the enantiomers of endo-brevicomin, another analog of the target scaffold. acs.org Lipases are also frequently employed for the kinetic resolution of racemic alcohols or esters through selective acylation or hydrolysis, providing access to both enantiomers of a chiral intermediate with high optical purity. beilstein-journals.org These enantioenriched building blocks can then be elaborated into complex targets like this compound.
Table 3: Chemoenzymatic Approaches to Chiral Intermediates for 6,8-Dioxabicyclo[3.2.1]octane Analogs
| Enzymatic Method | Enzyme/Biocatalyst | Substrate Type | Product/Intermediate |
| Enantioconvergent Hydrolysis | Epoxide Hydrolase (Rhodococcus sp.) | Racemic Trisubstituted Epoxides | Enantioenriched Vicinal Diol thieme-connect.commdpi.com |
| Kinetic Resolution | Baker's Yeast | Racemic Ketones/Alcohols | Enantiomers of endo-Brevicomin acs.org |
| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic Alcohols | Enantioenriched Alcohols and Acetates beilstein-journals.org |
Chemical Reactivity and Mechanistic Transformations of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 Ol Derivatives
Hydroxyl Group Functionalization and Derivatives
The hydroxyl group at the C4 position of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification to form the corresponding esters. For instance, acylation of a diastereomeric 6,8-dioxabicyclo[3.2.1]octane skeleton with acetic anhydride (Ac₂O) proceeds efficiently to yield the acetate product beilstein-journals.org. This transformation is a standard method for protecting the hydroxyl group or for introducing a functional handle for further reactions.
Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide, resulting in the formation of an ether wikipedia.orgyoutube.com. While specific examples with this compound are not detailed in the provided search results, this general principle is a fundamental and applicable method for its etherification.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification (Acylation) | Acetic Anhydride (Ac₂O) | Acetate Ester |
| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether |
Oxidation and Reduction Chemistry at the Hydroxyl Center
The oxidation of the secondary alcohol at the C4 position to the corresponding ketone, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, can be accomplished using various oxidizing agents. The Dess-Martin periodinane (DMP) is a mild and selective reagent for this transformation, known for its high yields and tolerance of sensitive functional groups wikipedia.orgscielo.brsemanticscholar.org.
Conversely, the stereoselective reduction of the ketone, 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, yields the corresponding alcohol. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium salt like CeCl₃, is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols wikipedia.org. This method is favored for its high chemoselectivity. Another effective reducing agent is lithium aluminium hydride (LiAlH₄), which can also be used for this reduction beilstein-journals.org. The stereoselectivity of these reductions is often high, with the hydride approaching from the endo-face of the bicyclic system .
| Transformation | Starting Material | Reagent | Product |
|---|---|---|---|
| Oxidation | This compound | Dess-Martin Periodinane (DMP) | 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one |
| Reduction | 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one | NaBH₄/CeCl₃ (Luche Reduction) | This compound |
| Reduction | 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one | LiAlH₄ | This compound |
Olefinic Transformations and Cyclopropanation Reactions
The carbon-carbon double bond in the this compound system is a site for various addition reactions, most notably cyclopropanation.
Carbene Additions to the C=C Bond
The reaction of this compound with carbenes or carbenoids leads to the formation of a cyclopropane ring fused to the bicyclic system. A notable example is the reaction with diazomethane (B1218177) in the presence of a palladium catalyst, which affords the corresponding cyclopropane derivative researchgate.net. Palladium-catalyzed decomposition of diazomethane is a well-established method for generating the carbene for this [2+1] cycloaddition acs.orgacs.orgresearchgate.net.
In some cases, the reaction with diazo compounds can lead to insertion into the O-H bond instead of addition to the C=C bond. For instance, the reaction of this compound with methyl diazoacetate in the presence of Rh₂(OAc)₄ results in the insertion of the methoxycarbonyl carbene into the hydroxyl bond researchgate.net.
The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is another classic method for the cyclopropanation of alkenes and is known for its stereospecificity wikipedia.org.
| Carbene Source | Catalyst/Reagent | Reaction Type | Product |
|---|---|---|---|
| Diazomethane | Palladium Catalyst | Cyclopropanation | Cyclopropane adduct |
| Methyl Diazoacetate | Rh₂(OAc)₄ | O-H Insertion | Methoxycarbonylmethyl ether |
| Diiodomethane | Zn-Cu Couple (Simmons-Smith) | Cyclopropanation | Cyclopropane adduct |
Oxidative and Hydrolytic Cleavage of Cyclic Adducts
The cyclopropane ring in the adducts of this compound can undergo cleavage under oxidative or hydrolytic conditions, providing a pathway to more functionalized derivatives. Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon bonds libretexts.orglibretexts.orgyoutube.com. While specific examples for the cyclopropane adducts of the title compound are not detailed in the search results, ozonolysis of the cyclopropane ring would be expected to yield carbonyl compounds.
Acid-catalyzed hydrolysis can also lead to the opening of the cyclopropane ring rsc.orgcolab.ws. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions beilstein-journals.org.
Skeletal Rearrangements within the 6,8-Dioxabicyclo[3.2.1]octane System
The 6,8-dioxabicyclo[3.2.1]octane framework is known to undergo skeletal rearrangements, particularly when the C4 position is functionalized. A significant body of research has focused on the saturated analogue, 6,8-dioxabicyclo[3.2.1]octan-4-ol.
Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride (SOCl₂) in the presence of pyridine induces a skeletal rearrangement. This reaction involves an oxygen migration from C5 to C4, leading to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate beilstein-journals.orgbohrium.comresearchgate.netrsc.orgresearchgate.net. A similar rearrangement is observed under Appel conditions (triphenylphosphine and carbon tetrachloride) beilstein-journals.orgbohrium.comresearchgate.netrsc.orgresearchgate.net.
Interestingly, analogous allylic alcohols with endocyclic and exocyclic unsaturations, such as this compound, tend to undergo chlorination without rearrangement under these conditions. This is attributed to the formation of allylic cations, which are more stable and favor direct substitution beilstein-journals.orgbohrium.comresearchgate.netrsc.orgresearchgate.net.
The stereochemistry of the C4 hydroxyl group in the saturated system plays a crucial role in determining the outcome of the rearrangement. An equatorial hydroxyl group leads to the migration of the O8 oxygen, while an axial hydroxyl group results in the migration of the O6 oxygen beilstein-journals.org.
| Starting Material | Reagents | Key Intermediate | Product |
|---|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | SOCl₂/Pyridine | Chlorosulfite Intermediate | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | PPh₃/CCl₄ (Appel Conditions) | Alkoxytriphenylphosphonium Intermediate | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane |
| This compound | SOCl₂/Pyridine | Allylic Cation | Chlorinated product (no rearrangement) |
Oxygen Atom Migration Phenomena (e.g., C5 to C4 Migration)
A notable skeletal rearrangement observed in 6,8-dioxabicyclo[3.2.1]octan-4-ols involves the migration of an oxygen atom from C5 to C4. une.edu.aubeilstein-journals.orgbeilstein-archives.org This transformation has been successfully induced using reagents such as thionyl chloride (SOCl₂) in the presence of pyridine, or under Appel conditions. une.edu.aubeilstein-journals.orgbeilstein-archives.org
When C4 alcohols of the 6,8-dioxabicyclo[3.2.1]octane system are treated with SOCl₂ and pyridine, a rearrangement occurs, yielding a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. une.edu.aubeilstein-journals.orgbeilstein-archives.org This process proceeds through a chlorosulfite intermediate. une.edu.aubeilstein-journals.orgbeilstein-archives.org Similarly, Appel conditions, which utilize reagents like triphenylphosphine and carbon tetrachloride, can also effect this rearrangement via an alkoxytriphenylphosphonium intermediate. beilstein-journals.orgresearchgate.net
It is important to note that the presence of unsaturation in the form of analogous allylic alcohols, both with endocyclic and exocyclic double bonds, prevents this rearrangement. une.edu.aubeilstein-journals.orgbeilstein-archives.org Instead, these substrates undergo chlorination without skeletal rearrangement due to the formation of stable allylic cations. une.edu.aubeilstein-journals.orgbeilstein-archives.org
The stereochemistry at the C4 position plays a crucial role in determining the outcome of these migration reactions. The configuration of the alcohol at C4 dictates which oxygen atom of the acetal (B89532) migrates. nih.govbeilstein-journals.org Specifically:
When the C4-hydroxyl group is in an equatorial orientation, the O8 atom is properly aligned with the σ* orbital, leading to its migration and the formation of a 3,8-dioxabicyclo[3.2.1]octane system. nih.govbeilstein-journals.org
Conversely, when the C4-hydroxyl group is in an axial position, the O6 atom migrates, resulting in the formation of 2,4-dioxabicyclo[2.2.2]octanes. nih.govbeilstein-journals.org
This stereochemical dependence arises from the rigid conformation of the bicyclic ring system, which hinders the accessibility of the σ* orbital to external nucleophiles. beilstein-journals.org
Ring Expansion Reactions and Homologation
The 6,8-dioxabicyclo[3.2.1]octane skeleton can undergo ring expansion and homologation reactions, providing access to larger ring systems. One such method involves the reaction of Cyrene™ (6,8-dioxabicyclo[3.2.1]octan-4-one), a derivative of the title compound, with ethyl diazoacetate in the presence of a Lewis acid. researchgate.net This reaction promotes the insertion of a methoxycarbonyl carbene into the C3–C4 bond, leading to a ring-expanded β-ketoester. researchgate.net Subsequent one-pot hydrolysis and decarboxylation of this intermediate yields the 7,9-dioxabicyclo[4.2.1]nonan-5-one system, a homologated version of Cyrene™. researchgate.net
Another approach to ring expansion utilizes gem-dihalocyclopropanes as intermediates. researchgate.net This process involves the conversion of Cyrene™ to an enamine, followed by a reaction with an in situ generated dihalocarbene and subsequent ring-opening. researchgate.net This method can lead to homologated levoglucosenone (B1675106), another important derivative. researchgate.net
The resulting ring-expanded products can be further transformed. For instance, the 7,9-dioxabicyclo[4.2.1]nonan-5-one system can undergo a Baeyer–Villiger oxidation to afford S-6-(hydroxymethyl)pyran-2-one, a precursor for the synthesis of jasmine lactone. researchgate.net
Mechanistic Investigations of Rearrangement Pathways
Mechanistic studies have provided valuable insights into the rearrangement pathways of 6,8-dioxabicyclo[3.2.1]octan-4-ol derivatives. The migration of oxygen from C5 to C4, promoted by reagents like diethylaminosulfur trifluoride (DAST), thionyl chloride, or under Appel conditions, is a key transformation. researchgate.netbeilstein-archives.org
The stereochemical configuration of the alcohol at C4 is a critical factor governing the reaction outcome. nih.govbeilstein-archives.org The rigid bicyclic structure creates steric hindrance that prevents external nucleophiles from accessing the σ* orbital. beilstein-archives.org This leads to a situation where:
An equatorial C4-OH group aligns the O8 atom for migration, resulting in a 3,8-dioxabicyclo[3.2.1]octane system. nih.govbeilstein-archives.org
An axial C4-OH group facilitates the migration of the O6 atom, leading to a 2,4-dioxabicyclo[2.2.2]octane system. nih.govbeilstein-archives.org
The formation of multiple anomers in some reactions suggests the involvement of intermediates with oxocarbenium ion character. nih.govbeilstein-archives.org
Computational studies, such as DFT calculations, have been employed to further elucidate these reaction mechanisms. For instance, in the acyl radical reaction of a bicyclo[2.2.2]octenone, DFT calculations have shown that the reaction is under thermodynamic control and proceeds through a 5-exo-trig cyclization intermediate. nih.gov This intermediate can then either undergo a hydrogen-atom transfer (HAT) to give a cyclized product or rearrange via a twistane intermediate to yield a rearranged product. nih.gov
Derivatization Strategies for Expanding Structural Diversity
The inherent reactivity of the 6,8-dioxabicyclo[3.2.1]octane framework allows for a range of derivatization strategies to expand its structural diversity. These strategies focus on the introduction of new substituents and modifications to the core ring system.
Introduction of Carbon Substituents
Carbon substituents can be introduced at various positions of the 6,8-dioxabicyclo[3.2.1]octane ring system. For instance, starting from Cyrene™, alkylation followed by reduction with sodium borohydride (NaBH₄) can be used to prepare a series of derivatives with alcohols at the C4 position. nih.gov
The products of the oxygen migration rearrangement, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octanes, also serve as valuable intermediates for introducing carbon substituents. nih.gov The chloro substituent can be displaced by various carbon nucleophiles. For example, reaction with allyltrimethylsilane catalyzed by aluminum chloride results in the introduction of an allyl group. nih.gov Furthermore, electrophilic aromatic substitution reactions with anisole and diphenyl ether, promoted by aluminum chloride, can also be achieved at the chloroalkyl ether site. nih.gov
Modification of the Dioxabicyclo Ring System
Modification of the dioxabicyclo ring system itself is a key strategy for generating structural diversity. As discussed previously, skeletal rearrangements involving oxygen migration from C5 to C4 transform the initial 6,8-dioxabicyclo[3.2.1]octane framework into 3,8-dioxabicyclo[3.2.1]octane or 2,4-dioxabicyclo[2.2.2]octane systems. beilstein-journals.org
Ring expansion reactions, such as those involving ethyl diazoacetate or gem-dihalocyclopropanes, provide access to larger bicyclic systems like the 7,9-dioxabicyclo[4.2.1]nonan-5-one skeleton. researchgate.net These modifications fundamentally alter the connectivity and topology of the parent ring system, opening up avenues to novel chemical entities with potentially different biological activities and material properties. une.edu.aunih.gov
Advanced Spectroscopic and Spectrometric Characterization of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 Ol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 6,8-dioxabicyclo[3.2.1]octane analogs. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each nucleus. In ¹H NMR, chemical shifts (δ), signal multiplicity, and coupling constants (J) reveal the electronic environment, the number of neighboring protons, and their geometric relationship, respectively. For instance, the ¹H NMR spectrum of the parent ketone, levoglucosenone (B1675106) ((1S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one), shows characteristic signals for its olefinic and bicyclic protons. researchgate.net
Similarly, ¹³C NMR spectroscopy provides the chemical shift for each unique carbon atom, indicating its functional group and hybridization state. Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to a series of single lines, one for each carbon environment. beilstein-journals.orgacs.org The chemical shifts are referenced to the deuterated solvent, such as CDCl₃ (δ 77.0 ppm for ¹³C and δ 7.26 ppm for ¹H). beilstein-journals.org
Spectroscopic data for representative 6,8-dioxabicyclo[3.2.1]octane analogs are detailed below.
| Compound | Key ¹H NMR Data (δ ppm, J in Hz) | Key ¹³C NMR Data (δ ppm) | Reference |
|---|---|---|---|
| (1S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane | 5.39 (br s, 1H), 4.57–4.53 (m, 1H), 3.94 (dd, J = 7.2, 0.7, 1H), 3.88–3.86 (m, 1H), 3.83 (ddd, J = 7.2, 5.1, 1.2, 1H) | 101.6, 73.4, 67.3, 54.8, 24.4, 24.3 | beilstein-journals.org |
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | 4.46 (ddd, J = 4.7, 4.7, 1.6, 1H), 3.93 (d, J = 7.4, 1H), 3.72 (ddd, J = 7.4, 5.0, 1.5, 1H), 3.34 (dd, J = 11.1, 1.9, 1H), 1.15 (s, 3H), 1.05 (s, 3H) | 102.4, 76.3, 73.8, 67.7, 42.4, 34.1, 32.6, 23.7 | beilstein-journals.org |
| Levoglucosenone ((1S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one) | 7.29 (dd, J = 10.0, 4.7, 1H), 6.06 (dd, J = 10.0, 1.7, 1H), 5.28 (d, J = 1.7, 1H), 5.00 (t, J = 5.0, 1H), 3.85 (dd, J = 6.9, 4.7, 1H), 3.73 (d, J = 6.9, 1H) | 197.9 (C=O), additional signals not specified in source | researchgate.netmdpi.com |
| Cyrene™ ((1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one) | 4.59 (tdd, J = 7.4, 4.6, 2.8 Hz, H4), 3.86 (dd, J = 12.5, 2.8 Hz, H5b), 3.64 – 3.55 (m, H5a), 2.89 (s, H6), 2.64 – 2.45 (m, H2), 2.27 – 2.04 (m, H3) | 177.84 (C1), 80.87 (C4), 64.10 (C5), 28.70 (C2), 23.15 (C3) | rsc.org |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the bicyclic structure of these analogs. acs.orgrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems throughout the molecule. rsc.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system, which is useful for identifying all protons within a specific structural fragment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, in the analysis of a chlorinated 6,8-dioxabicyclo[3.2.1]octane derivative, an HSQC spectrum confirmed the assignment of a methine carbon at δC 55.1 ppm by its correlation to the attached proton. beilstein-journals.orgnih.gov
Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity, confirming the rigid 6,8-dioxabicyclo[3.2.1]octane framework. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netmeasurlabs.com Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used. beilstein-journals.org For many 6,8-dioxabicyclo[3.2.1]octane analogs, HRMS data is reported for the sodium adduct ion ([M+Na]⁺). beilstein-journals.org This technique is essential for confirming the identity of new compounds and distinguishing between isomers with the same nominal mass. measurlabs.comyoutube.com
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | [M+Na]⁺ | 181.0835 | 181.0842 | beilstein-journals.org |
| A C28H30O7S derivative of 6,8-dioxabicyclo[3.2.1]octane | [M+Na]⁺ | 533.1604 | 533.1605 | beilstein-journals.org |
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. It is widely used for the identification of 6,8-dioxabicyclo[3.2.1]octane derivatives in complex matrices. Applications include the analysis of volatile compounds from flame-resistant fabrics, milk, and insect pheromones. tandfonline.comosti.govresearchgate.netnih.gov
In these applications, the gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then records a mass spectrum for each eluting component. The resulting fragmentation pattern, which is characteristic of the molecule's structure, can be compared to spectral libraries for identification. For example, 6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol has been identified as a unique pyrolysis product of FR rayon using Pyrolysis-GC-MS. osti.gov Similarly, various alkyl-substituted 6,8-dioxabicyclo[3.2.1]octanes, like brevicomin, are identified as semiochemicals in beetles using GC-MS. researchgate.netnih.gov The fragmentation of these bicyclic acetals, like other carbohydrates, can be complex but provides a structural fingerprint for identification. nih.govpurdue.edu
Chiroptical Spectroscopy for Stereochemical Assignment
The 6,8-dioxabicyclo[3.2.1]octane framework is inherently chiral, and many of its derivatives are used as chiral building blocks in synthesis. Determining the absolute configuration of stereocenters is therefore critical. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for this purpose. nih.govchiralabsxl.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov The mirror-image relationship between the CD spectra of enantiomers allows for their differentiation. chiralabsxl.com
For complex molecules like 6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol analogs, the experimental CD spectrum is often compared with theoretical spectra generated by quantum-mechanical calculations. nih.govresearchgate.net By calculating the theoretical CD spectra for all possible stereoisomers, a match with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. vu.nl This combined experimental and computational approach is a state-of-the-art method for solving complex stereochemical problems, especially for molecules in solution where X-ray crystallography may not be feasible. nih.govresearchgate.net
Electronic Circular Dichroism (ECD) and Circular Dichroism (CD)
Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) are chiroptical techniques that provide valuable information about the stereochemistry of chiral molecules, including bicyclic systems. The analysis of Cotton effects in CD spectra, particularly for analogs containing chromophores like α,β-unsaturated ketones, allows for the assignment of absolute configuration based on established empirical rules. For instance, the helicity 'rules' for n→π* and π→π* transitions in such systems are substantially confirmed by empirical analysis, where the sign and magnitude of the differential absorption (Δε) are highly dependent on the bicyclic component's structural class rsc.org.
Modern approaches often combine experimental ECD spectroscopy with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), to provide a more robust interpretation of the observed spectra. nih.gov This combination allows for the simulation of ECD spectra, which can then be compared with experimental data to confirm the absolute configuration of complex molecules. nih.gov This is particularly crucial as empirical rules may not be universally applicable, especially if the chromophore's planarity is altered by the molecular framework. nih.gov
Table 1: Key Electronic Transitions in CD Spectroscopy of Related Bicyclic Ketones
| Transition | Wavelength Range (nm) | Description |
|---|---|---|
| n→π* | ~300-350 | A weak, symmetry-forbidden transition of the carbonyl group, highly sensitive to molecular geometry. |
| π→π* | ~220-260 | An intense, symmetry-allowed transition of the carbonyl group and conjugated double bonds. |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for the unambiguous determination of the absolute configuration of chiral molecules directly in solution. The technique measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer. The VCD spectra of mirror-image enantiomers are themselves mirror images, being equal in magnitude but opposite in sign. researchgate.net
The practical application of VCD for assigning absolute configuration relies on the accurate prediction of spectra for comparison with experimental results. researchgate.net Density Functional Theory (DFT) calculations, particularly using hybrid functionals like Becke3LYP, have proven to be impressively accurate in predicting the VCD spectra for the 6,8-dioxabicyclo[3.2.1]octane framework and its derivatives. researchgate.net This computational methodology has been successfully applied to the parent compound, 6,8-dioxabicyclo[3.2.1]octane, as well as its mono- and dimethyl derivatives, demonstrating excellent agreement with experimental data. researchgate.netbiotools.us
Table 2: Application of VCD in the Study of 6,8-Dioxabicyclo[3.2.1]octane Analogs
| Compound Studied | Key Finding | Reference |
|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octane | Successful measurement and model calculations of the VCD spectrum. biotools.us | J Phys Chem 95: 591-598 |
| Methyl-substituted 6,8-dioxabicyclo[3.2.1]octanes | VCD spectra obtained and analyzed. biotools.us | 8th International Conference on Fourier Transform Spectroscopy SPIE 1575: 412-413 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique has been instrumental in unambiguously assigning the configuration and conformation of various derivatives of the 6,8-dioxabicyclo[3.2.1]octane system.
In studies involving skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, single-crystal X-ray analysis was crucial for confirming the structures of both starting materials and products. For example, the stereochemistry of the sodium borohydride (B1222165) reduction products of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ones was confirmed by X-ray crystallography. nih.govbeilstein-archives.org Furthermore, the structures of rearranged products, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivatives, were unequivocally established, allowing for the unambiguous assignment of their configuration. nih.gov
In addition to single-crystal analysis, powder X-ray diffraction (PXRD) is used to characterize polycrystalline materials. Specific 2-theta values obtained from PXRD patterns can serve as a fingerprint for a particular crystalline form of a compound.
Table 3: Examples of Analogs Characterized by X-ray Crystallography
| Compound | Purpose of Analysis | Reference |
|---|---|---|
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol (10e) | Confirmation of NaBH₄ reduction selectivity. beilstein-archives.orgbeilstein-journals.org | |
| Rearranged Chloroacetal Products (11a, 11b) | Unambiguous assignment of configuration after skeletal rearrangement. nih.gov |
Table 4: Powder X-ray Diffraction Data for a Crystalline 6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol Derivative
| 2-Theta Value (CuKα radiation) |
|---|
| 7.6 ± 0.2 |
| 12.1 ± 0.2 |
| 20.3 ± 0.2 |
| 28.8 ± 0.2 |
(Data from patent literature for a specific crystalline form) google.comgoogle.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a characteristic "fingerprint" of the molecule.
For analogs of this compound, IR spectroscopy is routinely used to confirm the presence of key functional groups. The hydroxyl (-OH) group, alkene (C=C), and ether (C-O-C) linkages all have characteristic absorption bands. In derivatives where the alcohol is oxidized or the double bond is modified, IR spectroscopy provides clear evidence of these chemical transformations. For example, the appearance of a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the formation of a carbonyl group (C=O). acs.org
Table 5: Characteristic IR Absorption Bands for 6,8-Dioxabicyclo[3.2.1]octane Analogs
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type | Reference |
|---|---|---|---|
| ~3400 (broad) | Hydroxyl (-OH) | O-H Stretch | General |
| 3140 - 2839 | C-H Bonds | C-H Stretch | beilstein-journals.orgacs.org |
| ~1702 | Carbonyl (C=O) | C=O Stretch | acs.org |
| ~1650 | Alkene (C=C) | C=C Stretch | General |
Computational and Theoretical Investigations of 6,8 Dioxabicyclo 3.2.1 Oct 2 En 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic nature of molecules. For bicyclic systems such as 6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol and its derivatives, these methods are invaluable for predicting stability, reactivity, and various molecular properties.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. In the study of 6,8-dioxabicyclo[3.2.1]octane derivatives, DFT has been employed to predict a range of properties. For instance, calculations have been used to determine optical rotation, a key characteristic for chiral molecules. researchgate.net These studies show that both electron correlation effects and the influence of solvents, often modeled using the Polarizable Continuum Model (PCM), have a significant impact on the calculated optical properties. researchgate.net
DFT is also instrumental in predicting vibrational spectra. The calculation of vibrational circular dichroism (VCD) spectra for the related chiral molecule 6,8-dioxabicyclo[3.2.1]octane has been performed using DFT in conjunction with harmonic force fields and atomic polar tensors. researchgate.net Such calculations allow for the confident assignment of absolute configurations by comparing the predicted spectra with experimental data. The choice of functional and basis set is critical for accuracy, with functionals like B3LYP often being used. researchgate.netresearchgate.net Furthermore, DFT calculations have been utilized to determine molecular properties like dipole moments, which can help in understanding the polarity of related molecules such as Cyrene® and iso-Cyrene. whiterose.ac.uk
Table 1: Application of DFT Methods in the Study of 6,8-Dioxabicyclo[3.2.1]octane Systems
| Property Investigated | DFT Functional/Method | Basis Set | Key Findings | Reference |
| Optical Rotation (OR) | DFT, PCM | Not specified | Solvent effects can significantly influence and even change the sign of the rotatory strength. | researchgate.net |
| Vibrational Circular Dichroism (VCD) | B3LYP, LSDA, BLYP | 6-31G, TZ2P | Predicted VCD spectra show good agreement with experimental data, allowing for absolute configuration assignment. | researchgate.net |
| Conformational Analysis | B3LYP | 6-31G | Used to optimize geometries and determine the relative energies of different conformers (chair vs. boat). | researchgate.net |
| Dipole Moment | DFT | Not specified | Calculated to quantify differences in polarity between isomers of related bicyclic ketones. | whiterose.ac.uk |
Alongside DFT, other quantum chemical methods have been applied to study bicyclic systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to solving the electronic Schrödinger equation without empirical parameters. Studies on related molecules have compared DFT results to those from HF calculations, assessing the accuracy of different levels of theory for predicting spectroscopic properties like VCD spectra. researchgate.net
Semi-empirical methods, such as AM1, offer a computationally less expensive alternative, which is useful for initial geometry optimizations of larger systems before employing more rigorous methods. For example, the conformational analysis of derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one utilized AM1 for initial geometry optimization before further refinement with DFT and HF methods. researchgate.net These methods, while less accurate, can provide valuable qualitative insights and starting points for more sophisticated calculations.
Conformational Analysis and Molecular Dynamics Simulations
The rigid, bicyclic framework of this compound limits its conformational freedom, yet subtle variations in the conformation of its six-membered ring can have significant impacts on its reactivity and properties. Conformational analysis of similar 8-oxabicyclo[3.2.1]octane derivatives has been conducted using a combination of NMR spectroscopy and theoretical calculations. researchgate.net
These studies have focused on determining the preferred conformation of the pyran-like ring, which can exist in either a chair or a boat form. For several alcohol derivatives, NMR data combined with geometry optimizations at the AM1, HF/6-31G, and DFT/B3LYP/6-31G levels of theory indicated a preference for the chair conformation. researchgate.net However, for one sterically hindered tetramethyl derivative, NMR data suggested the presence of a boat conformer, even though calculations predicted the chair conformer to be lower in energy. This highlights the importance of integrating experimental data with computational predictions, as solvent effects or dynamic equilibria not fully captured by static calculations can influence the observed structure. researchgate.net
Table 2: Theoretical Conformational Analysis of a Substituted 8-Oxabicyclo[3.2.1]octan-3-ol Derivative (Compound 8 in Source)
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Conclusion | Reference |
| 8 chair | DFT/B3LYP/6-31G | 0.00 | Predicted to be the most stable. | researchgate.net |
| 8 boat | DFT/B3LYP/6-31G | +1.23 | Higher in energy but consistent with NMR data. | researchgate.net |
| 8 chair | HF/6-31G | 0.00 | Predicted to be the most stable. | researchgate.net |
| 8 boat | HF/6-31G | +1.69 | Higher in energy. | researchgate.net |
While specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique is generally used to explore the conformational space and dynamics of molecules over time, providing a more complete picture of molecular flexibility and intermolecular interactions in solution.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are crucial for the interpretation of experimental spectra. By predicting spectroscopic parameters like NMR chemical shifts, researchers can validate proposed structures and assign complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.net
For bicyclic systems, DFT calculations of NMR chemical shifts have been used to distinguish between different conformers. In the conformational analysis of 8-oxabicyclo[3.2.1]octan-3-ol derivatives, DFT/B3LYP/6-31G* calculations of proton (¹H) and carbon (¹³C) chemical shifts for the boat conformer showed better agreement with experimental NMR data than the shifts calculated for the lower-energy chair conformer. researchgate.net This demonstrates the power of computational spectroscopy in resolving structural ambiguities. Similarly, DFT has been used to predict VCD spectra, which provides detailed vibrational information and aids in the assignment of absolute stereochemistry. researchgate.net
Table 3: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for Conformer Determination
| Structure | Method | Correlation with Experimental Data | Outcome | Reference |
| Chair Conformer | DFT/B3LYP/6-31G | Poor | Disfavored based on spectroscopic correlation. | researchgate.net |
| Boat Conformer | DFT/B3LYP/6-31G | Good | Supported as the dominant conformer in solution. | researchgate.net |
Elucidation of Reaction Mechanisms via Transition State Modeling
Understanding reaction mechanisms is key to controlling chemical transformations. Computational chemistry allows for the modeling of reaction pathways, including the identification of transition states and intermediates, which are often difficult to observe experimentally.
A significant reaction of the 6,8-dioxabicyclo[3.2.1]octan-4-ol system is its skeletal rearrangement under certain conditions. beilstein-journals.orgbeilstein-archives.orgnih.gov For example, treatment with reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride can promote an oxygen migration from the acetal (B89532) bridge to the C4 position. beilstein-journals.orgbeilstein-archives.org Computational modeling can be used to investigate the transition states of such rearrangements. The mechanism is understood to proceed through an intermediate with significant oxocarbenium ion character. beilstein-journals.org
A key finding from experimental studies, which can be rationalized through transition state modeling, is that the stereochemistry of the alcohol at the C4 position dictates the reaction outcome. The orientation of the C4-OH group (axial vs. equatorial) determines which of the bridge oxygen atoms (O6 or O8) is properly aligned with the σ* orbital of the C-O bond to facilitate migration. beilstein-journals.org When the C4-OH is equatorial, O8 migrates, whereas an axial C4-OH leads to the migration of O6. beilstein-journals.org Theoretical modeling of the transition state energies for these competing pathways can quantify the activation barriers and explain the observed product selectivity.
Applications As Chiral Building Blocks and Synthetic Intermediates
Contribution to the Synthesis of Natural Products
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a core structural motif in various natural products. The compound and its derivatives serve as key chiral synthons for constructing these complex molecules. For instance, seco-sesquiterpenes isolated from the twigs and leaves of Illicium henryi Diels feature an unusual ketal-linked hemiacetal within a 6,8-dioxabicyclo[3.2.1]octan-7-ol scaffold. researchgate.net The synthesis of such complex natural products often leverages the stereochemically defined structure of carbohydrate-derived starting materials like those in the 6,8-dioxabicyclo[3.2.1]octane family to build the target molecules efficiently.
Development of Scaffolds for Bioactive Molecules (e.g., ASGPR-targeting analogs, antivirals)
The unique three-dimensional structure of the 6,8-dioxabicyclo[3.2.1]octane system makes it an attractive scaffold for the development of novel bioactive molecules.
ASGPR-Targeting Analogs: Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol derivatives have been developed as targeting agents for the asialoglycoprotein receptor (ASGPR). google.comgoogle.com These receptors are present on the surface of hepatocytes, and targeting them allows for the selective delivery of drug payloads to the liver. By conjugating a therapeutic agent to this bicyclic scaffold, which mimics natural sugars that bind to ASGPR, targeted drug delivery can be achieved, potentially enhancing the efficacy and reducing the side effects of treatments for liver diseases. google.com
Antivirals: The 6,8-dioxabicyclo[3.2.1]octane framework is also found in natural products exhibiting antiviral properties. A chemical investigation of Illicium henryi Diels led to the isolation of acorane-related seco-sesquiterpenes possessing a 6,8-dioxabicyclo[3.2.1]octan-7-ol ring system. researchgate.net Several of these compounds demonstrated potential activity against Coxsackie virus B3 and influenza virus A, highlighting the scaffold's potential in the design of new antiviral agents. researchgate.net
| Bioactive Application | Scaffold Example | Target/Activity |
| ASGPR Targeting | Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol | Hepatocyte-specific drug delivery google.comgoogle.com |
| Antiviral | 6,8-dioxabicyclo[3.2.1]octan-7-ol in seco-sesquiterpenes | Coxsackie virus B3, Influenza virus A researchgate.net |
Precursors for Insect Pheromones and Chemical Communication Modulators
The 6,8-dioxabicyclo[3.2.1]octane ring is the characteristic structural core of several important insect aggregation pheromones, particularly those used by bark beetles. nih.govpsu.edu The synthesis of these semiochemicals is crucial for developing environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption. rsc.orgnih.govscielo.br The chiral nature of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol and related compounds makes them ideal starting points for the enantioselective synthesis of these active pheromones.
Key insect pheromones synthesized from this bicyclic system include:
Frontalin (B1251666): An aggregation pheromone for several species of Dendroctonus bark beetles, including the southern pine beetle and mountain pine beetle. slu.sepnas.org
Brevicomin (exo and endo): A component of the aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. nih.govslu.se
The synthesis of these compounds often involves the transformation of functional groups on the bicyclic ring to introduce the necessary alkyl substituents found in the natural pheromones. nih.govpsu.edu
| Pheromone | Chemical Name | Insect Species |
| Frontalin | (1S,5R)-1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus frontalis (Southern pine beetle), Dendroctonus ponderosae (Mountain pine beetle) slu.sepnas.org |
| exo-Brevicomin | exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus brevicomis (Western pine beetle) slu.se |
| endo-Brevicomin | endo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus brevicomis (Western pine beetle) nih.gov |
| 3,4-dehydro-exo-brevicomin | 3,4-dehydro-exo-brevicomin | A related pheromone with the same core structure nih.gov |
Synthesis of Specialized Heterocyclic Systems and Functionalized Materials
The reactivity of the 6,8-dioxabicyclo[3.2.1]octane system allows for its transformation into other specialized heterocyclic structures. Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, including the title compound, can be induced by reagents like thionyl chloride (SOCl₂) or under Appel conditions. beilstein-journals.orgbeilstein-archives.org These reactions can lead to an oxygen migration, transforming the initial ring system into novel bicyclic building blocks, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octanes or 2,4-dioxabicyclo[2.2.2]octanes. nih.govbeilstein-journals.org
These unique transformations expand the chemical diversity accessible from this biorenewable platform, providing access to new sets of chiral materials. beilstein-journals.orgbeilstein-archives.org Beyond forming new heterocyclic systems, derivatives of the 6,8-dioxabicyclo[3.2.1]octane core are being explored as building blocks for catalysts, chiral auxiliaries, and functionalized materials. nih.gov
Emerging Trends and Future Research Directions
Development of Novel Stereoselective Synthetic Strategies
The controlled synthesis of specific stereoisomers of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol and its derivatives is crucial for its application in asymmetric synthesis. A common strategy for its preparation involves the stereoselective reduction of the parent ketone, levoglucosenone (B1675106).
One established method is the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride heptahydrate. This method has been shown to produce (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol with high stereoselectivity. qub.ac.uk The reaction is typically fast, with complete conversion observed in as little as 15 minutes at 0 °C in methanol. qub.ac.uk
Future research is likely to focus on expanding the toolbox of stereoselective methods. This includes the development of catalytic asymmetric reductions of levoglucosenone that are more environmentally friendly and atom-economical. Furthermore, the use of chiral auxiliaries to control the stereochemistry of reactions at the C4 hydroxyl group and the C2-C3 double bond will be a key area of investigation.
| Method | Reagents | Product | Key Features |
| Luche Reduction | NaBH4, CeCl3·7H2O, Methanol | (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol | High stereoselectivity, rapid reaction time. qub.ac.uk |
Exploration of Underexplored Reactivity Profiles and Novel Transformations
The unique structure of this compound, featuring a hydroxyl group, a double bond, and a bicyclic ketal system, offers a rich landscape for chemical transformations. While some reactions have been explored, there remains significant potential for discovering novel reactivity.
The hydroxyl group can undergo various functionalizations. For instance, it can react with methyl diazoacetate in the presence of a rhodium catalyst, leading to the insertion of a methoxycarbonyl carbene into the O-H bond. researchgate.netresearchgate.net The double bond can participate in cyclopropanation reactions when treated with diazomethane (B1218177) and a palladium catalyst. researchgate.netresearchgate.net
Future explorations may delve into:
Stereoselective Diels-Alder Reactions : Utilizing the double bond as a dienophile to construct complex polycyclic systems.
Ring-Opening and Rearrangement Reactions : Investigating the selective cleavage of the bicyclic system to access novel chiral scaffolds. For example, acid-catalyzed redox isomerization of related 6,8-dioxabicyclo[3.2.1]octan-4-ols has been shown to yield (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. researchgate.net
Transition-Metal Catalyzed Cross-Coupling Reactions : Functionalizing the double bond or the hydroxyl group through modern cross-coupling methodologies.
| Reaction Type | Reagents | Product Type |
| O-H Insertion | Methyl diazoacetate, Rh2(OAc)4 | Ester derivative |
| Cyclopropanation | Diazomethane, Pd catalyst | Cyclopropane derivative |
Advancements in Chemoenzymatic and Biocatalytic Manipulations
The integration of enzymatic methods with traditional organic synthesis offers powerful tools for the selective modification of complex molecules like this compound. While specific biocatalytic manipulations on this exact molecule are not yet widely reported, related research provides a strong foundation for future work.
For example, the chemo-enzymatic synthesis of chiral epoxides from the parent compound, levoglucosenone, has been demonstrated. researchgate.net This suggests that enzymatic epoxidation of the double bond in this compound could be a viable strategy for producing valuable intermediates. Additionally, microbiological reduction of the keto group in related carbohydrate derivatives has been accomplished, indicating the potential for enzymatic resolution or modification of the hydroxyl group. researchgate.net
Future research in this area will likely focus on:
Enzymatic Resolution : Utilizing lipases or other hydrolases for the kinetic resolution of racemic or diastereomeric mixtures of this compound derivatives.
Glycosylation : Employing glycosyltransferases to attach sugar moieties to the hydroxyl group, leading to the synthesis of novel glycosides.
Oxidation/Reduction : Using oxidoreductases for the selective oxidation of the hydroxyl group or reduction of the double bond.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental work is becoming increasingly important for the rational design of synthetic routes and the prediction of molecular properties. For this compound, computational studies can provide valuable insights into its structure, reactivity, and interaction with catalysts.
Density Functional Theory (DFT) calculations have been used to support experimental findings related to the synthesis of this compound. grafiati.com Such studies can help to elucidate reaction mechanisms and predict stereochemical outcomes. For instance, in the context of related molecules, DFT and ONIOM transition-state modeling have been used for the in-silico screening of catalysts for asymmetric Diels-Alder reactions. researchgate.net
Future directions in this area include:
Predictive Modeling : Using computational tools to predict the reactivity of this compound in various transformations, guiding experimental design.
Catalyst Design : Employing in silico methods to design and optimize catalysts for stereoselective reactions involving this substrate.
Spectroscopic Analysis : Combining experimental spectroscopic data with computational predictions to gain a deeper understanding of the molecule's conformational preferences and electronic structure.
Q & A
Advanced Research Question
- Cross-validate using high-resolution NMR (e.g., ¹³C DEPT for quaternary carbons) and X-ray crystallography for absolute configuration.
- Compare experimental data with computational predictions (DFT at B3LYP/6-31G* level) for NMR chemical shifts.
- Reference databases like the Cambridge Structural Database for analogous bicyclic ethers .
What experimental design principles apply to optimizing enantioselective synthesis?
Advanced Research Question
- Use factorial design to test chiral catalysts (e.g., Jacobsen’s salen complexes) and solvent polarity (e.g., THF vs. DMF).
- Monitor enantiomeric excess (ee%) via chiral HPLC with UV detection.
- Prior studies achieved 40-70% ee using tert-BuOK/THF systems, with stereoselectivity dependent on steric hindrance .
Which spectroscopic techniques are most effective for structural characterization?
Basic Research Question
- ¹H/¹³C NMR : Assign bicyclic protons (δ 3.5–5.0 ppm) and oxygenated carbons (δ 90–110 ppm).
- IR Spectroscopy : Identify hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) stretches.
- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 157.18) and fragmentation patterns .
How can kinetic studies elucidate acid-catalyzed ring-opening mechanisms?
Advanced Research Question
- Conduct stopped-flow UV-Vis or NMR kinetics under varying pH (2–6) and temperatures (20–80°C).
- Plot rate constants (k) vs. [H⁺] to determine reaction order.
- Compare with DFT-calculated transition states to distinguish between carbocation-mediated or concerted pathways .
What physical properties are critical during preliminary characterization?
Basic Research Question
- Solubility : Test in methanol (polar) vs. hexane (non-polar).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C).
- Hygroscopicity : Monitor mass changes at 40–60% relative humidity .
How can computational methods predict electrophilic addition regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
